molecular formula C9H13ClN2O2 B14321919 3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride

3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride

Cat. No.: B14321919
M. Wt: 216.66 g/mol
InChI Key: UPOMUHJGNHHDNG-UHFFFAOYSA-N
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Description

3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride is a chemical compound that features a pyridinium ring with a hydroxyiminomethyl group and a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride typically involves the following steps:

    Formation of the Pyridinium Ring: The pyridinium ring can be synthesized through a series of reactions starting from pyridine

    Addition of the Propanol Side Chain: The propanol side chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridinium ring is replaced by the propanol group.

    Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the pyridinium compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyiminomethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine.

    Substitution: The pyridinium ring can undergo nucleophilic substitution reactions, where the propanol side chain can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridinium compounds.

Scientific Research Applications

3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyridinium ring can interact with nucleic acids and proteins, potentially disrupting their normal functions.

Comparison with Similar Compounds

Similar Compounds

    3-[3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl]propan-1-ol: This compound features a similar pyridinium ring but with different substituents.

    3-(pyridin-1-ium-1-yl)propane-1-sulfonate: Another pyridinium-based compound with a sulfonate group.

Uniqueness

3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride

InChI

InChI=1S/C9H12N2O2.ClH/c12-7-1-4-11-5-2-9(3-6-11)8-10-13;/h2-3,5-6,8,12H,1,4,7H2;1H

InChI Key

UPOMUHJGNHHDNG-UHFFFAOYSA-N

Isomeric SMILES

C1=C[N+](=CC=C1/C=N/O)CCCO.[Cl-]

Canonical SMILES

C1=C[N+](=CC=C1C=NO)CCCO.[Cl-]

Origin of Product

United States

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